D-Erythronolactone

Beschreibung

Historical Context of D-Erythronolactone Research

The exploration of this compound synthesis has a rich history, with researchers developing various routes from different starting materials. These methods have evolved over time, driven by the pursuit of higher yields and greater efficiency. Early syntheses often involved the oxidation or degradation of more complex sugars. For instance, this compound has been prepared from L-rhamnose, D-ribose, and D-glucose. The oxidation of D-gluconic acid lactone has also been a documented method for its synthesis. glycodepot.com

One of the challenges in early synthetic efforts was achieving high yields and purity. For example, the synthesis of 4-phospho-D-erythronate from this compound was initially hampered by low yields and the high cost of precursors. nih.govrsc.org The synthesis of this compound itself from various precursors has been reported with varying degrees of success, as illustrated in the table below.

| Starting Material | Product | Reported Overall Yield | Number of Steps |

|---|---|---|---|

| D-Ribose | 1,4-dideoxy-1,4-imino-D-ribitol (via L-lyxonolactone) | Data not available for direct this compound yield | Multi-step |

| This compound | 4-Phospho-D-erythronate | 22% | 5 |

| D-Ribose | L-Ribose | 39% | 6 |

| D-Glucose | D-glucono-1,5-lactone | ~52% | 1 |

| D-Arabinose | D-arabinono-1,4-lactone | 3% (purified enzyme) | 1 (enzymatic) |

Significance of this compound as a Chiral Synthon and Biochemical Intermediate

The value of this compound in organic synthesis is intrinsically linked to its nature as a chiral synthon. A chiral synthon is a building block that contains a stereocenter, which can be used to introduce a specific chirality into a target molecule. This is particularly crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a precise three-dimensional arrangement of atoms.

This compound has been employed as a precursor in the total synthesis of various natural products, including leukotrienes and pyrrolizidine (B1209537) alkaloids. nih.gov Leukotrienes are a family of inflammatory mediators involved in allergic and inflammatory responses, making their synthesis a target for drug discovery. syrris.comrsc.org Pyrrolizidine alkaloids are a large group of naturally occurring compounds, some of which exhibit interesting biological activities. glycodepot.comnih.govresearchgate.netlabmanager.comresearchgate.net The synthesis of these complex molecules often relies on the stereochemical information embedded in chiral starting materials like this compound.

Beyond its role in chemical synthesis, this compound is a significant biochemical intermediate. It is a precursor for the synthesis of 4-phospho-D-erythronate, a key molecule in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP) in some bacteria. nih.govrsc.orgnih.gov PLP, the active form of vitamin B6, is an essential cofactor for a vast number of enzymes involved in amino acid metabolism. nih.govresearchgate.netacs.orgnih.govnih.gov The pathway involving 4-phospho-D-erythronate is part of the DXP-dependent pathway for PLP biosynthesis. nih.govnih.gov In this pathway, 4-phospho-D-erythronate is oxidized by the enzyme 4-phosphoerythronate dehydrogenase.

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research on this compound is focused on developing more sustainable and efficient synthetic methodologies, as well as exploring its utility in novel applications. Two prominent trends in this area are the development of continuous flow synthesis processes and the use of enzymatic cascades.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govacs.orgnih.gov A life cycle assessment comparing batch and continuous processing for the synthesis of 4-d-erythronolactone revealed that continuous processing has a lower environmental burden, with significant reductions in global warming potential and water depletion. researchgate.net This is largely attributed to reduced equipment cleaning and a smaller plant footprint. researchgate.net

| Parameter | Batch Processing | Continuous Processing | Improvement with Continuous Flow |

|---|---|---|---|

| Cumulative Mass Intensity | Higher | Lower | 30.1% reduction researchgate.net |

| Global Warming Potential | Higher | Lower | 57.5% reduction researchgate.net |

| Human Toxicity | Higher | Lower | 9.37% reduction researchgate.net |

| Water Depletion Index | Higher | Lower | 41.7% reduction researchgate.net |

| Production Scale | 49.6 kg in 5 days (theoretical) | 49.6 kg in 5 days (theoretical) | Comparable at pilot scale researchgate.net |

Enzymatic cascades represent another cutting-edge area of research. These one-pot, multi-enzyme reactions mimic biosynthetic pathways to achieve complex chemical transformations with high selectivity and under mild conditions. nih.gov For instance, a three-step enzymatic cascade utilizing a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) and an alcohol dehydrogenase (ADH) has been developed for the synthesis of a δ-lactone from acetaldehyde. nih.gov Research in this area focuses on overcoming challenges such as enzyme stability in the presence of high substrate concentrations by employing protein engineering to develop more robust enzymes. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

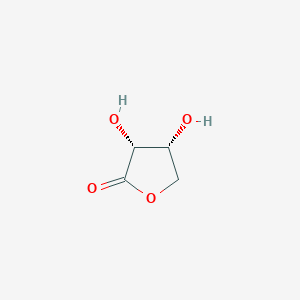

IUPAC Name |

(3R,4R)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935493 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15667-21-7, 17675-99-9 | |

| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythrono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of D Erythronolactone

Established Chemical Synthesis Routes for D-Erythronolactone

The synthesis of this compound has been approached through several established routes, primarily leveraging the oxidative cleavage of larger carbohydrate precursors. These methods are advantageous as they utilize readily available and enantiomerically pure starting materials from the chiral pool.

Oxidative Pathways from Ascorbate (B8700270) Derivatives

Ascorbate derivatives, such as L-ascorbic acid and its stereoisomer D-isoascorbic acid, serve as excellent precursors for this compound. The inherent lactone ring and stereocenters in these molecules provide a favorable starting point for targeted oxidative transformations.

The synthesis of this compound from L-Sodium Ascorbate, the sodium salt of Vitamin C, proceeds through an oxidative degradation pathway. While not as direct as the route from D-isoascorbic acid, the underlying chemistry involves the oxidation of the ascorbate moiety. The initial step is the oxidation of L-ascorbate to dehydroascorbic acid. This intermediate is unstable in aqueous solutions and can undergo hydrolysis of the lactone ring to form 2,3-diketogulonic acid. Subsequent oxidative cleavage of the carbon chain, typically between C2 and C3, leads to the formation of smaller fragments. Under controlled conditions, this degradation can be directed to yield this compound. The reaction progression is highly dependent on factors such as pH, temperature, and the presence of oxidizing agents.

| Starting Material | Key Intermediate | Final Product |

| L-Sodium Ascorbate | 2,3-diketogulonic acid | This compound |

This interactive table summarizes the key transformation in the synthesis of this compound from L-Sodium Ascorbate.

A more direct and commonly employed synthesis of this compound utilizes its C5 epimer, D-Isoascorbic Acid, also known as Erythorbic Acid. This process involves the oxidative cleavage of the two-carbon side chain at C4. A well-established method involves the treatment of an aqueous solution of D-Isoascorbic Acid with hydrogen peroxide in the presence of a base, such as sodium carbonate. The reaction proceeds via the oxidation of the enediol system, leading to the formation of an unstable intermediate that subsequently fragments, releasing the two-terminal carbons and yielding this compound. The reaction is typically followed by acidification and extraction to isolate the final product.

A detailed experimental procedure involves dissolving erythorbic acid in water, followed by the addition of sodium carbonate at low temperatures. Hydrogen peroxide is then added dropwise, and the reaction mixture is gradually warmed. After the reaction is complete, the excess peroxide is decomposed, and the solution is acidified. The this compound is then extracted from the aqueous solution. This method has been shown to produce this compound in good yields.

| Reagent | Role | Reaction Conditions |

| D-Isoascorbic Acid | Starting Material | Aqueous solution |

| Sodium Carbonate | Base | Ice bath cooling initially, then warming |

| Hydrogen Peroxide | Oxidizing Agent | Dropwise addition |

| Hydrochloric Acid | Acidification | To pH 1 |

This interactive table outlines the key reagents and conditions for the synthesis of this compound from D-Isoascorbic Acid.

The formation of the γ-lactone ring in this compound from ascorbate derivatives is a consequence of the inherent structure of the precursors and the stability of the resulting five-membered ring. In the oxidative degradation of both L-ascorbic acid and D-isoascorbic acid, the key open-chain intermediate is a derivative of a 2,3-diketoaldonic acid.

The regioselectivity of the lactonization process, favoring the formation of the γ-lactone (a five-membered ring) over a potential δ-lactone (a six-membered ring), is governed by thermodynamic and kinetic factors. The formation of five- and six-membered rings through intramolecular cyclization is generally favored. In the case of the four-carbon backbone that results after oxidative cleavage, the hydroxyl group at C4 is well-positioned to attack the carbonyl group at C1, leading to the formation of the thermodynamically stable five-membered γ-lactone ring of this compound. The stereochemistry of the remaining chiral centers directs the conformation of the open-chain intermediate, predisposing it to this cyclization pathway.

Alternative Synthetic Approaches

Beyond the use of ascorbate derivatives, other carbohydrate precursors can be transformed into this compound, although these routes may be more complex.

The conversion of D-Gluconic Acid Lactone to this compound is not a direct dehydration reaction in the conventional sense, as it requires the removal of two carbon atoms and a significant structural rearrangement. A simple removal of a water molecule from D-gluconic acid lactone (a C6 molecule) would not yield this compound (a C4 molecule).

However, a multi-step transformation that achieves this conversion can be envisioned through a process of oxidative degradation. A plausible pathway involves the Ruff degradation, a classic method for shortening the carbon chain of aldoses. wikipedia.orgpressbooks.pubstudysmarter.co.uklibretexts.org This process would entail the following conceptual steps:

Hydrolysis of D-glucono-δ-lactone: The commercially available D-glucono-δ-lactone is first hydrolyzed to D-gluconic acid.

Oxidative Decarboxylation (Ruff Degradation): D-gluconic acid is then subjected to oxidative decarboxylation, for instance, using hydrogen peroxide and a ferric salt catalyst. wikipedia.org This removes the carboxyl group as carbon dioxide and shortens the chain by one carbon, yielding D-arabinose.

Further Degradation: A subsequent Ruff degradation of D-arabinose would produce the four-carbon sugar, D-erythrose.

Oxidation to this compound: Finally, the selective oxidation of the aldehyde group of D-erythrose to a carboxylic acid, followed by spontaneous lactonization, would yield this compound.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Hydrolysis | Water | D-Gluconic Acid |

| 2 | Ruff Degradation | H₂O₂, Fe³⁺ salt | D-Arabinose |

| 3 | Ruff Degradation | H₂O₂, Fe³⁺ salt | D-Erythrose |

| 4 | Oxidation & Lactonization | Oxidizing Agent | This compound |

This interactive table outlines the conceptual multi-step conversion of a D-gluconic acid derivative to this compound via the Ruff degradation pathway.

Synthesis from D-Ribonolactone and Other Carbohydrate Precursors

This compound can be synthesized from various carbohydrate precursors, with D-Ribonolactone being a key starting material. The conversion of D-ribonolactone to this compound is a recognized synthetic route. orgsyn.orgresearchgate.net

Besides D-ribonolactone, other carbohydrates serve as precursors for the synthesis of this compound or its derivatives. These include:

D-Ribose orgsyn.orgresearchgate.net

L-Rhamnose orgsyn.org

Potassium D-glucuronate orgsyn.org

D-Glucose orgsyn.org

Asymmetric Total Synthesis Strategies

Asymmetric total synthesis represents a powerful approach to obtaining enantiomerically pure this compound. orgsyn.org This strategy is crucial for creating chiral molecules where specific stereoisomers may exhibit distinct biological activities. nih.gov While specific, detailed protocols for the asymmetric total synthesis of this compound itself are not extensively elaborated in the provided context, the application of this strategy is noted as a valid, albeit potentially complex, method for its preparation. orgsyn.org Asymmetric synthesis strategies are broadly applied in the creation of complex natural products, where controlling stereochemistry is paramount. nih.govrsc.orgnih.gov

Optimization of Reaction Conditions and Process Development in this compound Synthesis

The efficiency and stereochemical outcome of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is key to developing robust and scalable synthetic processes.

Influence of Temperature, Catalyst Selection, and Solvent Polarity on Stereochemical Outcomes and Efficiency

Temperature: Higher temperatures generally increase reaction rates, but can also lead to undesired side reactions or degradation. researchgate.net Conversely, lower temperatures can improve selectivity but may slow the reaction down. researchgate.net

Catalyst Selection: The catalyst plays a pivotal role in determining the reaction pathway and stereoselectivity. For example, sodium periodate-mediated oxidation is used to achieve regioselective lactonization in related syntheses. The use of deep eutectic solvents (DESs) as catalysts has also been explored in various organic syntheses, offering an alternative to hazardous reagents. mdpi.commdpi.com

Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize transition states, thereby affecting reaction rates and yields. For instance, in certain reactions, polar solvents like acetonitrile (B52724) and ethanol have been shown to achieve the best conversions. mdpi.com

Table 1: Influence of Reaction Parameters on Synthesis

| Parameter | Influence on Synthesis | Example from Related Syntheses |

|---|---|---|

| Temperature | Affects reaction rate and potential for side reactions. researchgate.net | Higher temperatures can accelerate polymerization but risk thermal degradation. researchgate.net |

| Catalyst | Determines reaction pathway and stereoselectivity. | Sodium periodate ensures regioselective lactonization. |

| Solvent Polarity | Impacts reactant solubility and transition state stability. | Polar solvents like acetonitrile can lead to higher conversions. mdpi.com |

Methodological Guidelines for Ensuring Reproducibility in this compound Synthesis Protocols

Ensuring the reproducibility of synthetic protocols is fundamental for reliable scientific research and industrial production. While specific guidelines for this compound are not detailed, general principles of organic synthesis apply. A standard workflow for optimizing organic reactions involves careful experimental design, precise execution, thorough data collection, and predictive modeling for subsequent experiments. nih.gov Key factors include the accurate measurement of reagents, consistent control of reaction conditions (temperature, pressure, stirring rate), and rigorous purification and characterization of the product. orgsyn.org

Environmental Performance Comparison of Batch and Continuous Processing Methodologies for this compound Synthesis

The environmental impact of chemical synthesis is a growing concern. A comparison between batch and continuous processing for the synthesis of 4-D-Erythronolactone at the pilot plant scale reveals significant advantages for continuous processing. researchgate.net Continuous processing, a form of process intensification, has the potential to reduce solvent usage, lower production costs, and enhance safety and quality. researchgate.net

A life cycle impact assessment showed that continuous processing resulted in:

A 30.1% lower cumulative mass intensity. researchgate.net

A 57.5% reduction in global warming potential. researchgate.net

A 9.37% reduction in human toxicity. researchgate.net

A 41.7% decrease in the water depletion index. researchgate.net

These findings highlight the substantial environmental benefits of adopting continuous manufacturing for this compound synthesis. researchgate.net

Table 2: Environmental Performance: Batch vs. Continuous Processing for 4-D-Erythronolactone Synthesis

| Impact Category | Reduction with Continuous Processing | Reference |

|---|---|---|

| Cumulative Mass Intensity | 30.1% | researchgate.net |

| Global Warming Potential | 57.5% | researchgate.net |

| Human Toxicity | 9.37% | researchgate.net |

| Water Depletion Index | 41.7% | researchgate.net |

Derivatization Strategies and Preparation of this compound Analogues

This compound serves as a valuable precursor for the synthesis of various derivatives and analogues with significant biological relevance.

Another common derivatization is the protection of its hydroxyl groups. For example, 2,3-O-isopropylidene-D-erythronolactone is a useful chiral synthon in the total synthesis of natural products like leukotrienes. orgsyn.org This derivative can be prepared by reacting this compound with acetone and 2,2-dimethoxypropane. orgsyn.org

Furthermore, the principles of derivatization can be extended to create a variety of analogues, such as carbohydrate-based macrolactones, by employing different cyclization and functionalization strategies. mdpi.com

Synthesis of O-Protected this compound Derivatives

Selective protection of the hydroxyl groups at the C-2 and C-3 positions of this compound is a critical step for its use as a chiral synthon, enabling regioselective reactions at specific sites.

The protection of the cis-diol of this compound as an acetonide is a common and efficient strategy. The resulting 2,3-O-Isopropylidene-D-Erythronolactone is a widely used intermediate in the synthesis of various natural products and their analogues.

A well-established method for the preparation of this derivative starts from D-erythorbic acid (also known as D-isoascorbic acid). The synthesis involves the oxidative cleavage of D-erythorbic acid with hydrogen peroxide in the presence of a base like sodium carbonate, followed by in-situ lactonization to form this compound. The crude this compound is then treated with acetone in the presence of an acid catalyst and a dehydrating agent to yield 2,3-O-Isopropylidene-D-Erythronolactone. orgsyn.org

Reaction Scheme: Synthesis of 2,3-O-Isopropylidene-D-Erythronolactone from D-Erythorbic Acid

| Step | Reactants | Reagents | Product |

| 1 | D-Erythorbic Acid | 1. Na₂CO₃, H₂O₂ 2. HCl | This compound |

| 2 | This compound | Acetone, Acid Catalyst | 2,3-O-Isopropylidene-D-Erythronolactone |

This protected lactone is a valuable chiral synthon due to the stability of the isopropylidene group under various reaction conditions, which can be readily removed under acidic conditions to deprotect the diol functionality when required.

For synthetic routes requiring differential protection of the hydroxyl groups, regioselective benzylation of this compound is a key transformation. The selective protection of the α-hydroxyl group (at C-2) can be achieved through a dibutylstannylation/benzylation sequence. niscpr.res.in This method involves the reaction of this compound with dibutyltin oxide to form a stannylene acetal (B89532), which then selectively activates the C-2 hydroxyl group for subsequent reaction with benzyl bromide to afford 2-O-benzyl-D-erythronolactone. niscpr.res.in

Alternatively, direct benzylation of this compound with benzyl bromide in the presence of a silver oxide has been employed to prepare 2,3-di-O-benzyl-D-erythronolactone. The selective monobenzylation to yield 2-O-benzyl-D-erythronolactone has been achieved, which upon reduction can lead to monoprotected tetrols. niscpr.res.in These regioselectively benzylated derivatives are crucial intermediates for the synthesis of complex molecules where orthogonal protecting group strategies are necessary.

Table of Regioselective Benzylation Products of this compound

| Product | Method | Key Reagents |

| 2-O-Benzyl-D-Erythronolactone | Dibutylstannylation/Benzylation | 1. Bu₂SnO 2. BnBr |

| 2,3-Di-O-Benzyl-D-Erythronolactone | Direct Benzylation | BnBr, Ag₂O |

Carbon Chain Extensions and Synthesis of Carbon-Branched Sugar Lactones

The extension of the carbon chain of this compound is a valuable strategy for the synthesis of higher carbon sugars and other complex chiral molecules. Methodologies such as Wittig reactions can be employed for this purpose. For instance, a Wittig reaction on a C-2-branched erythrose derivative, which can be derived from this compound, allows for a two-carbon chain extension. ox.ac.uk

The synthesis of carbon-branched sugar lactones from this compound introduces chirality at a new stereocenter. These branched structures are found in a number of natural products with significant biological activities. The synthetic strategies often involve the nucleophilic addition to the carbonyl group of a suitably protected this compound derivative, followed by subsequent transformations to form the branched lactone.

Formation of C-Glycosides and Spironucleosides from this compound Precursors

This compound is a precursor for the synthesis of C-glycosides and spironucleosides, which are important classes of compounds with diverse biological activities, including potential therapeutic applications.

C-Glycosides are carbohydrate analogues where the anomeric oxygen atom is replaced by a carbon atom. This modification confers increased stability towards enzymatic hydrolysis. The synthesis of C-glycosides from this compound typically involves the addition of a carbon nucleophile to the lactone carbonyl, followed by a series of transformations to construct the desired C-glycosidic linkage.

Spironucleosides are a class of compounds where a heterocyclic base is linked to a sugar moiety through a spirocyclic junction at the anomeric carbon. The synthesis of spironucleosides from this compound has been demonstrated. For example, the synthesis of a N-hydroxyspirohydantoin, an analogue of the natural product hydantocidin, was achieved starting from this compound. nih.gov The key steps involved the addition of lithium trimethylsilylacetylide to the lactone, followed by a sequence of reactions including acetylation, coupling with ethyl N-benzyloxycarbamate, removal of the silyl (B83357) group, hydrogenation, ozonolysis, oxidation, amidation, and finally cyclization to form the spirohydantoin ring system. nih.gov

General Synthetic Approach to a Spironucleoside from this compound

| Step | Transformation |

| 1 | Nucleophilic addition of a carbon unit to the lactone carbonyl |

| 2 | Functional group manipulations of the side chain |

| 3 | Construction of the heterocyclic ring |

| 4 | Spirocyclization |

Analytical Techniques and Characterization of D Erythronolactone and Its Derivatives in Research

Spectroscopic Methods for Structural Elucidation and Stereochemical Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of D-Erythronolactone. By interacting with electromagnetic radiation, these methods reveal detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, Multi-dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural and stereochemical characterization of this compound. benchchem.com It provides detailed insights into the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is crucial for determining the number and environment of hydrogen atoms. For this compound and its derivatives, ¹H NMR spectra help in assigning protons to specific positions on the lactone ring and its substituents. For instance, in a derivative like 2,3-O-Isopropylidene-D-erythronolactone, characteristic signals for the methyl protons of the isopropylidene group and the protons on the furanose ring can be readily identified. orgsyn.orglgcstandards.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. benchchem.comnih.gov The chemical shifts of the carbonyl carbon in the lactone ring and the carbons bearing hydroxyl groups are particularly diagnostic.

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve complex spectra and establish connectivity between protons and carbons. benchchem.com These advanced methods are vital for the complete and unambiguous assignment of all NMR signals, especially in more complex derivatives of this compound. benchchem.commdpi.com

Below is a representative table of NMR data for a this compound derivative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 4.89 | dt | J = 6, 2 | H-6a |

| ¹H | 4.75 | d | J = 6 | H-3a |

| ¹H | 4.42 | d | J = 2 | H-6 |

| ¹H | 1.46 | s | C₂-CH₃ | |

| ¹H | 1.37 | s | C₂-CH₃ | |

| ¹³C | 175.5 | C=O | ||

| ¹³C | 71.5 | d | J(C-P) = 8.4 | C-1 |

| ¹³C | 71.0 | C-1 | ||

| ¹³C | 65.7 | d | C-2 | |

| This table presents compiled data for derivatives of this compound and may not represent the parent compound directly. Data sourced from multiple research findings. orgsyn.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm its key structural features.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring, which typically appears around 1770-1786 cm⁻¹. benchchem.comorgsyn.org The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the lactone and alcohol functionalities also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). masterorganicchemistry.comyoutube.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| C=O stretch (γ-lactone) | 1770 - 1786 |

| C-O stretch | 1000 - 1300 |

| This table provides typical ranges for the functional groups found in this compound. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemsynlab.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. chemsrc.com Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common ionization techniques coupled with mass spectrometry for the analysis of this compound and its derivatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmtoz-biolabs.com For instance, in GC-MS analysis, characteristic fragment ions can be observed, aiding in the structural confirmation of the compound. nih.gov

| Mass Spectrometry Data Type | Information Obtained |

| Molecular Ion Peak [M]⁺ | Molecular weight of the compound |

| High-Resolution MS (HRMS) | Exact mass and elemental composition |

| Fragmentation Pattern | Structural information based on characteristic fragments |

| This table summarizes the key information derived from mass spectrometry analysis. |

Raman Spectroscopy for In-Process Analysis and Reaction Monitoring

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations, similar to IR spectroscopy. thermofisher.com It is particularly useful for in-process analysis and reaction monitoring due to its low interference from water, making it suitable for aqueous reaction mixtures. mdpi.com

In the context of lactone synthesis or modification, Raman spectroscopy can be used to monitor the progress of a reaction in real-time. researchgate.netacs.org For example, the disappearance of reactant peaks and the appearance of the characteristic lactone carbonyl peak can be tracked to determine reaction kinetics and endpoint. nih.gov The phonon mode at approximately 1734 cm⁻¹ is a representative vibrational mode of the lactone ring and can be used for both qualitative identification and quantitative analysis of purity. nih.gov This makes Raman spectroscopy a powerful tool for process analytical technology (PAT) in the synthesis of this compound and its derivatives. thermofisher.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment and quantification of this compound. benchchem.comchemsynlab.com It offers high resolution, sensitivity, and reproducibility. globalresearchonline.net

In a typical HPLC analysis of this compound, a reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. alwsci.comnih.gov The choice of detector is crucial for sensitivity and selectivity. A Refractive Index Detector (RID) can be used for quantification, especially for sugars and related compounds. researchgate.net Ultraviolet (UV) detectors can also be used if the derivative has a suitable chromophore. nih.gov

HPLC methods are validated to ensure their accuracy, precision, linearity, and robustness. globalresearchonline.net This allows for the reliable determination of the purity of this compound and the quantification of any impurities present. benchchem.comalwsci.com

| HPLC Parameter | Typical Conditions for this compound Analysis |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | Refractive Index Detector (RID) or UV Detector |

| Purpose | Purity assessment, quantification of impurities |

| This table outlines typical parameters for the HPLC analysis of this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature of this compound, derivatization is often a necessary prerequisite to increase its volatility and thermal stability for successful GC-MS analysis. github.iopnnl.gov

In research settings, various derivatization agents can be employed to prepare lactones and their corresponding acid salts for GC-MS. For instance, N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) has been successfully used as a derivatization reagent for lactone salts, as it effectively converts the nonvolatile salt into a more volatile silyl (B83357) derivative suitable for GC analysis. pnnl.gov The resulting derivatives produce characteristic mass spectra, enabling their identification and quantification. github.io While some N-acylhomoserine lactones can be analyzed directly without derivatization, the analysis of this compound typically benefits from this sample preparation step. nih.gov

Publicly available spectral databases, such as the Human Metabolome Database (HMDB), contain GC-MS data for this compound, providing a reference for its identification in experimental samples. nih.govhmdb.ca For instance, the derivatized form of this compound will produce a unique fragmentation pattern in the mass spectrometer that can be compared against these library spectra for confirmation. In a metabolomics study on acromegaly, GC-MS was the platform used to detect and quantify various metabolites, including this compound, in serum samples. nih.gov

| Analyte Type | Derivatization Requirement | Example Derivatization Reagent | Key Analytical Finding | Reference |

|---|---|---|---|---|

| Lactone Salts (e.g., Sodium Erythronate) | Required | N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | Derivatization enables analysis of nonvolatile salts by converting them to volatile silyl derivatives. | pnnl.gov |

| This compound | Recommended for improved chromatography | Silylation reagents (e.g., MTBSTFA) | GC-MS can be used for quantification in biological samples like serum. | nih.govchemsynlab.com |

| 2,3-O-Isopropylidene-D-erythronolactone | Not explicitly required (already a derivative) | N/A | Reference mass spectra are available in databases for identification. | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. chemsynlab.comresearchgate.net In the synthesis of this compound derivatives, TLC is routinely used to qualitatively assess the consumption of starting materials and the formation of products. rsc.orgbham.ac.uk This is achieved by comparing the migration of spots on the TLC plate corresponding to the reaction mixture with that of the starting material. mtoz-biolabs.com

The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). researchgate.net The polarity of the compounds dictates their mobility; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. mtoz-biolabs.com

In a documented synthesis involving a derivative of this compound, TLC was explicitly used to monitor the completion of a reaction step where a tosylate derivative was formed. rsc.org The reaction was allowed to proceed for 7-10 hours with TLC monitoring to ensure the starting material was fully consumed before proceeding to the next step. rsc.org Visualization of the spots on the TLC plate can be achieved using UV light if the compounds are UV-active, or by staining with various reagents such as potassium permanganate (B83412) or phosphomolybdic acid followed by heating. nih.govbeilstein-journals.org

| Reaction Step | Starting Material | Product | Purpose of TLC | Visualization Method | Reference |

|---|---|---|---|---|---|

| Formation of a tosylate derivative | Acetonide of a this compound derivative | Tosylate 4 | To monitor the completion of the reaction (disappearance of starting material). | Not specified, but common methods include UV light and chemical stains. | rsc.org |

| Glycosyl bond cleavage | 1,2-Oxazine derivative | Enantiopure aminopolyol | To monitor reaction progress. | Potassium permanganate stain. | beilstein-journals.org |

| Synthesis of 4-aminopyrones | Triacetic acid lactone | 4-aminopyrone derivative | To confirm reaction completion before purification. | Not specified, but preparative TLC was used for purification. | iastate.edu |

Advanced Metabolomic Approaches for this compound and its Metabolites

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Advanced analytical platforms, particularly those based on mass spectrometry, are pivotal in identifying and quantifying metabolites like this compound in complex biological systems.

LC-MS-Based Metabolomics for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of modern metabolomics due to its high throughput, sensitivity, and broad coverage of metabolites. nih.govniscpr.res.in This technique is particularly well-suited for analyzing polar and thermally labile compounds like this compound that are not directly amenable to GC-MS without derivatization. nih.gov Both untargeted and targeted LC-MS approaches are utilized in research involving this compound.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate new hypotheses. In a study on broccoli sprouts, an untargeted metabolomics approach revealed that this compound was significantly up-regulated in response to selenium treatment. nih.govresearchgate.net Similarly, a study on pine needles under drought stress also identified Erythronolactone as a relevant metabolite. nih.gov Another study on acromegaly patients identified reduced serum levels of this compound. nih.gov

Targeted metabolomics, on the other hand, focuses on the precise and accurate quantification of a specific, predefined set of metabolites. nih.gov This approach offers higher sensitivity and specificity and is often employed to validate findings from untargeted studies. creative-proteomics.com Commercial services offer targeted analysis of this compound using LC-MS platforms, ensuring accurate quantification of the compound and its metabolites in various biological samples, including plants, animals, and biological fluids. mtoz-biolabs.com The use of tandem mass spectrometry (LC-MS/MS) further enhances the reliability of quantification by minimizing interference from the sample matrix. nih.govcreative-proteomics.com

| Study Focus | Sample Type | Analytical Approach | Key Finding for this compound | Reference |

|---|---|---|---|---|

| Response of broccoli sprouts to selenium | Broccoli sprouts | Untargeted Metabolomics | Significantly up-regulated after selenate (B1209512) treatment. | nih.govresearchgate.net |

| Metabolic profiling of acromegaly | Human serum | GC-MS-based Nontargeted Metabolomics | Significantly reduced serum levels in patients. | nih.gov |

| Biomarkers for primary open-angle glaucoma | Human aqueous humor | Untargeted Metabolomics (GC-TOF/MS and LC-TQ-MS) | Identified as a potential biomarker, up-regulated in the glaucoma group. | nih.govresearchgate.net |

| Drought stress in pine seedlings | Pine needles and roots | Targeted and Untargeted Metabolomics | Identified as a differential metabolite in needles. | nih.gov |

Pathway Analysis of Differential Metabolites

Following the identification of differentially expressed metabolites like this compound, pathway analysis is a critical next step to understand their biological significance. This bioinformatic approach maps the identified metabolites onto known metabolic pathways to reveal which cellular processes are most affected under the studied conditions. globalauthorid.com

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are instrumental in this process, providing a comprehensive repository of metabolic pathways. mdpi.comgenome.jp this compound is an intermediate in the "Pentose and glucuronate interconversions" pathway (KEGG pathway: map00040). genome.jpkegg.jp This pathway is central to carbohydrate metabolism, linking the pentose (B10789219) phosphate (B84403) pathway with the glucuronate pathway.

In a metabolomics study of postharvest pear infection by Penicillium expansum, the pentose and glucuronate interconversions pathway was identified as one of the significantly affected pathways, with key genes within this pathway being up-regulated. mdpi.com Similarly, a study on acromegaly revealed that the pentose phosphate pathway was significantly altered, which is directly linked to the pathway involving this compound. nih.gov In an investigation into primary open-angle glaucoma, pathway analysis of differential metabolites, including this compound, pointed towards alterations in several pathways, including Biotin metabolism, Beta-Alanine metabolism, and Glutathione metabolism. nih.gov These analyses provide a systems-level view of the metabolic perturbations and help to generate hypotheses about the role of this compound in various physiological and pathological states.

| Associated Pathway | KEGG ID | Research Context | Reference |

|---|---|---|---|

| Pentose and glucuronate interconversions | map00040 | General metabolism; Fungal infection in pears | mdpi.comgenome.jpkegg.jp |

| Pentose phosphate pathway | map00030 | Acromegaly | nih.gov |

| Biotin metabolism | map00780 | Primary open-angle glaucoma | nih.gov |

| Beta-Alanine metabolism | map00410 | Primary open-angle glaucoma | nih.gov |

| Glutathione metabolism | map00480 | Primary open-angle glaucoma | nih.gov |

Investigation of Biological Activities and Biochemical Pathways Involving D Erythronolactone

Role of D-Erythronolactone as a Chiral Building Block in Biological Systems

This compound, with its defined (3R,4R) stereochemistry, serves as a valuable chiral building block, or synthon, in the asymmetric synthesis of complex natural products. benchchem.comresearchgate.net The concept of a chiral building block is central to modern organic synthesis, where a readily available, enantiomerically pure molecule provides a stereochemical foundation for the construction of a target molecule, thereby avoiding the difficult and often inefficient separation of stereoisomers later in the synthetic sequence. rsc.org The fixed spatial arrangement of the hydroxyl groups in this compound allows for highly controlled chemical modifications, leading to products with specific, predictable stereochemistry.

Its utility has been demonstrated in the synthesis of various biologically active compounds. For instance, it has been employed as the starting material for the synthesis of both enantiomers of epi-muricatacin, an acetogenin (B2873293) with noted biological activity. researchgate.net This highlights the compound's versatility, enabling the creation of different stereoisomers from a single chiral precursor. benchchem.com The inherent chirality of this compound is thus leveraged to impart stereochemical control in complex synthetic pathways, making it a crucial component in medicinal chemistry and the synthesis of natural products. benchchem.comresearchgate.net

Enzymatic Transformations and Biocatalysis of this compound

The interaction of this compound with enzymes is a key aspect of its biological relevance. As a lactone, it is a substrate for various hydrolases, and its structure makes it an interesting subject for biocatalytic applications.

Lactone Hydrolase Activity and Substrate Specificity (e.g., Lactonase from Burkholderia multivorans)

This compound can be enzymatically hydrolyzed to its corresponding acid, D-erythronic acid. benchchem.com This reaction is catalyzed by lactonases (or lactone hydrolases), enzymes that play significant roles in various metabolic pathways. A notable example is a lactonase from the bacterium Burkholderia multivorans (BmulJ_04915), which has been studied for its substrate specificity. nih.govresearchgate.net In a study screening a library of 23 different lactones, this enzyme demonstrated activity on several sugar lactones, including L-fucono-1,4-lactone, D-arabino-1,4-lactone, and L-xylono-1,4-lactone. nih.govresearchgate.net While detailed kinetic parameters for this compound were not the primary focus of that specific study, other research confirms that lactonases from B. multivorans exhibit high catalytic activity towards a range of lactones, including this compound, making them potential candidates for biocatalytic processes in organic synthesis. benchchem.com The enzymatic hydrolysis of lactones is monitored by detecting the release of protons from the resulting carboxylic acid using pH indicators. nih.govacs.org

This compound as a Substrate for Enzymes within the Amidohydrolase Superfamily

The lactonase from Burkholderia multivorans (BmulJ_04915) is a member of the amidohydrolase superfamily (AHS). nih.govresearchgate.net This is a large and diverse group of enzymes characterized by a distorted (β/α)₈-barrel structural fold. nih.gov Enzymes in this superfamily catalyze a wide array of chemical reactions, including the hydrolysis of ester and amide bonds. nih.gov BmulJ_04915 belongs to a specific cluster of orthologous groups, cog3618, which includes other functionally characterized lactonases like 2-pyrone-4,6-dicarboxylate lactonase (LigI). nih.govresearchgate.net Interestingly, unlike many enzymes in the AHS that require one or more divalent metal ions for activity, the BmulJ_04915 lactonase, similar to LigI, does not require a metal cofactor for its catalytic function. researchgate.net The identification of this compound as a substrate for an AHS enzyme underscores the broad substrate tolerance within this superfamily and its importance in carbohydrate metabolism. researchgate.net

Chemo-Enzymatic Cascade Reactions in Synthesis

Chemo-enzymatic cascade reactions integrate chemical and enzymatic transformations into a single, sequential process, where the product of one step becomes the substrate for the next. mdpi.comwiley.com This approach offers significant advantages, including improved efficiency, higher atom economy, reduced waste, and milder reaction conditions compared to traditional multi-step syntheses. mdpi.comnih.gov These cascades can be conducted in one-pot, combining the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts. researchgate.netrsc.org

Given that this compound is a versatile building block amenable to both chemical modifications and enzymatic transformations, it is an ideal candidate for inclusion in such cascades. benchchem.comacs.org For example, a chemical step could be used to modify the this compound core, followed by an enzymatic step, such as a lactonase-catalyzed ring opening, to produce a specific chiral acid. While specific, large-scale industrial chemo-enzymatic cascades involving this compound are not extensively documented in the reviewed literature, its known reactivity profile makes it a molecule of high potential for the future development of sustainable synthetic processes. wiley.com

This compound in Biosynthetic Pathways

This compound serves as a key starting material for the laboratory synthesis of a crucial metabolite in bacterial vitamin B6 biosynthesis.

Precursor for 4-Phospho-D-Erythronate and Pyridoxal (B1214274) 5'-Phosphate Biosynthesis in Bacteria

In this bacterial pathway, 4PE is the substrate for the enzyme 4-phosphoerythronate dehydrogenase (PdxB), which oxidizes it to 2-oxo-3-hydroxy-4-phosphobutanoate. nih.govnih.gov The study of PdxB and related enzymes like PdxR (a non-homologous enzyme with similar function in other bacteria) was historically hampered by the difficulty in obtaining 4PE. nih.gov The successful synthesis of 4PE from this compound enabled detailed mechanistic and structural studies of these enzymes, revealing, for example, that the PdxB enzyme in E. coli retains its NADH cofactor after substrate turnover and requires an α-keto acid to be regenerated for subsequent catalytic cycles. nih.govnih.gov Therefore, while not a direct biological precursor itself in this context, this compound is instrumental as a synthetic precursor for studying the vital PLP (Vitamin B6) biosynthetic pathway. benchchem.commdpi.commdpi.comd-nb.infofrontiersin.orgmdpi.comwikipedia.org

Interactive Data Tables

Table 1: Enzymes Associated with this compound and its Derivatives

| Enzyme | Source Organism | Superfamily | Substrate | Reaction | Reference(s) |

|---|---|---|---|---|---|

| Lactonase (BmulJ_04915) | Burkholderia multivorans | Amidohydrolase | This compound | Hydrolysis | benchchem.comnih.govresearchgate.net |

| 4-Phosphoerythronate Dehydrogenase (PdxB) | Escherichia coli | N/A | 4-Phospho-D-Erythronate | Oxidation | nih.govnih.gov |

Table 2: Synthetic Pathway from this compound to 4-Phospho-D-Erythronate

| Step Number | Description | Starting Material | Product | Yield | Reference(s) |

|---|

Involvement in Carbohydrate Metabolism and Related Pathways

This compound and its derivatives are implicated in several biochemical pathways, including carbohydrate metabolism. It serves as a key intermediate and a building block in the synthesis of other biologically significant molecules. Research indicates its involvement in the pentose (B10789219) phosphate (B84403) pathway and other related metabolic routes. mdpi.com

The compound is a crucial precursor in the synthesis of 4-phospho-D-erythronate. benchchem.com This derivative is a vital intermediate in the bacterial biosynthesis of pyridoxal 5'-phosphate, a coenzyme essential for numerous enzymatic reactions. benchchem.com The synthesis from this compound involves a five-step pathway. benchchem.com

Furthermore, this compound is a starting material for producing D-erythrulose, which is a key intermediate in the manufacturing of the natural low-calorie sweetener, D-tagatose. chemsynlab.com Its protected form, (-)-2,3-O-Isopropylidene-D-erythronolactone, is utilized in biochemical research to study enzyme activity and carbohydrate metabolism, aiding in the understanding of complex biological processes. chemimpex.com The study of this compound and its derivatives is significant in glycobiology, where combining synthetic chemistry with enzymatic assays helps to explore its role in carbohydrate metabolism. benchchem.com

Contribution to Flavor Compound Formation in Food Matrices

This compound is recognized as a contributor to the flavor profile of certain foods. It is formed from sugar-based precursors through metabolic pathways. mdpi.com In food matrices like mung beans, this compound is one of several flavor compounds produced via the pentose phosphate pathway and related pyruvate (B1213749) and amino acid metabolism. mdpi.com

The formation of flavor compounds, including lactones like this compound, is often a result of processes such as the reduction, degradation, oxidation, and condensation of nutrients like carbohydrates, proteins, and fats during food processing. mdpi.com Thermal processing, such as boiling or baking, can significantly alter the content of flavor precursors and the resulting volatile compounds. mdpi.com For instance, studies on mung beans have shown that processing affects the levels of glucose-1-phosphate and pyruvic acid, which are precursors in the pathway that generates this compound, thereby influencing the final flavor profile. mdpi.com Lactones, in general, are a class of chemical compounds known to contribute to the aroma of foods. researchgate.net

Pharmacological and Therapeutic Research on this compound Derivatives

Research has been conducted on derivatives of this compound to investigate their potential pharmacological and therapeutic properties. These derivatives are synthesized to create molecules with specific biological activities. A notable derivative is 2,3-O-Isopropylidene-D-erythronolactone, which has been the subject of various studies for its potential health applications. glycodepot.com

Antimicrobial Properties (Antibacterial, Antifungal, Trypanocidal Activity)

Derivatives of this compound have demonstrated a range of antimicrobial activities.

Antibacterial: The derivative 2,3-O-Isopropylidene-D-erythronolactone has shown antibacterial activity. glycodepot.combiosynth.com Specifically, its carbon chain has been identified as essential for its activity against the bacterium responsible for tuberculosis. biosynth.com The proposed mechanism involves binding to the adenosine (B11128) receptor in the bacterial cell membrane, which inhibits bacterial growth. biosynth.com

Antifungal: General antifungal properties have been reported for this compound and its derivatives. chemsynlab.comglycodepot.com The protected derivative, 2,3-O-Isopropylidene-D-erythronolactone, has been specifically noted for its antifungal activity against several fungal species. glycodepot.com

Trypanocidal Activity: Certain prodrugs derived from this compound have exhibited selective activity against Trypanosoma brucei, the parasite that causes African sleeping sickness. benchchem.com These compounds showed significant selectivity, with no considerable cytotoxicity against mammalian cell lines, highlighting their potential as therapeutic agents for parasitic infections. benchchem.com

| Activity Type | Compound/Derivative | Target Organism/Cell Line | Key Finding | Citation |

|---|---|---|---|---|

| Antibacterial | 2,3-O-Isopropylidene-D-erythronolactone | Mycobacterium tuberculosis (inferred) | The carbon chain is essential for its activity against tuberculosis; it binds to the adenosine receptor. | biosynth.com |

| Antifungal | 2,3-O-Isopropylidene-D-erythronolactone | Various fungal species | Exhibits antifungal activity. | glycodepot.com |

| Trypanocidal | This compound-derived prodrugs | Trypanosoma brucei | Shows selective activity against the parasite with low cytotoxicity to mammalian cells. | benchchem.com |

Anticancer and Antitumor Research

Derivatives of this compound are being explored for their potential in cancer therapy. benchchem.comchemsynlab.com Research has focused on the synthesis of new anticancer agents using these derivatives. glycodepot.com Specifically, 2,3-O-Isopropylidene-D-erythronolactone has been identified as having antitumor activity. glycodepot.com While the direct mechanisms are still under investigation, the structural properties of these compounds make them valuable in medicinal chemistry for designing new drugs that could target metabolic pathways in cancer cells. chemimpex.com The synthesis of complex, biologically active molecules for potential use in cancer treatment often utilizes chiral building blocks like this compound derivatives. glycodepot.com

Anti-inflammatory and Antioxidant Studies

This compound and its derivatives have been studied for their anti-inflammatory and antioxidant properties. This compound itself is reported to have antioxidant capabilities, enabling it to scavenge free radicals and protect cells from oxidative stress. mtoz-biolabs.com Its presence in plants can be an indicator of their antioxidant potential. mtoz-biolabs.com

The derivative 2,3-O-Isopropylidene-D-erythronolactone has also been found to possess anti-inflammatory properties. glycodepot.com These biological activities suggest the potential for this compound and its related compounds to be used in contexts where managing inflammation and oxidative stress is beneficial.

| Activity | Compound | Finding | Citation |

|---|---|---|---|

| Antioxidant | This compound | Can scavenge free radicals and protect against oxidative stress. | mtoz-biolabs.com |

| Anti-inflammatory | 2,3-O-Isopropylidene-D-erythronolactone | Demonstrates anti-inflammatory activity. | glycodepot.com |

Collagen Stimulation and Tissue Repair Investigations

This compound and its derivatives have been investigated for their role in stimulating collagen production, a critical process in wound healing and tissue repair. chemsynlab.comglycodepot.com The stimulation of collagen is essential for maintaining the structure and integrity of tissues. glycodepot.com Research suggests that derivatives of this compound are being explored for therapeutic applications due to these collagen-stimulating effects. benchchem.com This property makes this compound a compound of interest for applications in tissue regeneration and repair. glycodepot.com

Enzyme Inhibition Studies (e.g., Ribose 5-Phosphate Isomerase)

This compound serves as a critical chiral precursor in the synthesis of various compounds that have been investigated for their roles as enzyme inhibitors. While not typically an inhibitor itself, its chemical structure provides a valuable starting point for creating molecules that target specific enzymes, most notably Ribose 5-phosphate isomerase (Rpi).

Detailed Research Findings

Research has established this compound as an inexpensive and accessible starting material for the synthesis of potent enzyme inhibitors. nih.gov A significant area of this research focuses on inhibitors of Ribose 5-phosphate isomerase (Rpi), an essential enzyme in the pentose phosphate pathway. mdpi.complos.org Rpi enzymes are considered potential drug targets, particularly the type B isoforms (RpiB) found in pathogens like Mycobacterium tuberculosis and Trypanosoma brucei but absent in humans. plos.orgdiva-portal.org

Scientists have developed multi-step synthetic routes starting from this compound to produce inhibitors that mimic the high-energy intermediates of the Rpi-catalyzed reaction. capes.gov.brresearchgate.net For instance, 4-phospho-D-erythronate (4PE), a known inhibitor of Rpi, can be synthesized from this compound in a five-step process. nih.govbenchchem.com The availability of this synthetic pathway has been crucial for enabling detailed mechanistic and structural studies of enzymes that interact with 4PE. nih.govbenchchem.com

Further synthetic work has expanded on this foundation. Derivatives of 4PE have been created and evaluated as inhibitors. One such derivative, 4-phospho-D-erythronohydroxamic acid, is a potent competitive inhibitor of spinach RpiA. researchgate.net In another study, this compound was the starting material for a six-step synthesis of 5-deoxy-5-phospho-D-ribonohydroxamic acid, which was found to be a selective, competitive inhibitor of RpiB from Mycobacterium tuberculosis. capes.gov.brresearchgate.net

The utility of this compound extends beyond Rpi inhibitors. Its derivatives have been explored for targeting other enzymes as well:

Dihydrofolate Reductase (DHFR): A derivative, 2,3-O-isopropylidene-d-erythronolactone, was used to synthesize a series of pyrimidine-2,4-diamines. nih.gov These compounds were designed as selective inhibitors of DHFR from Mycobacterium tuberculosis, an important target for anti-tuberculosis drugs. nih.gov

α-Glucosidase: The iminosugar 4-C-Me-LAB, synthesized from this compound, was identified as a specific, non-competitive, and potent inhibitor of α-glucosidase. researchgate.net

These studies underscore the value of this compound as a versatile chiral building block for the development of specific and potent enzyme inhibitors for therapeutic and research purposes. smolecule.com

Inhibitor Data Table

The following table summarizes key enzyme inhibitors synthesized using this compound as a precursor.

| Inhibitor Compound (Synthesized from this compound precursor) | Target Enzyme | Organism/Source | Inhibition Constant (K_i) | Type of Inhibition |

| 4-Phospho-D-erythronate | Ribose-5-phosphate isomerase (RPI) | Spinach | 28 µM | Competitive |

| 4-Phospho-D-erythronohydroxamic acid | Ribose-5-phosphate isomerase (RPI) | Spinach | 29 µM | Competitive |

| 5-Deoxy-5-phospho-D-ribonohydroxamic acid | Ribose-5-phosphate isomerase B (RpiB) | Mycobacterium tuberculosis | 0.40 mM (400 µM) | Competitive |

| 4-C-Me-LAB | α-Glucosidase | Rat Intestinal Sucrase | 0.95 µM | Non-competitive |

Applications and Future Directions in D Erythronolactone Research

Applications in Medicinal Chemistry and Drug Development

D-Erythronolactone, a chiral molecule with the chemical formula C₄H₆O₄, serves as a critical building block in the synthesis of a variety of biologically active compounds, making it a compound of significant interest in medicinal chemistry and drug development. benchchem.comchemimpex.com Its stereochemical structure is pivotal, influencing the selectivity and outcome of synthetic reactions. smolecule.com

One of the notable applications of this compound is as a precursor in the synthesis of 4-phospho-D-erythronate. benchchem.com This compound is a key intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate, a vital coenzyme for numerous enzymatic reactions in bacteria. benchchem.com The synthesis of 4-phospho-D-erythronate from this compound has been achieved in a five-step process with an approximate yield of 22%. benchchem.com This availability facilitates mechanistic studies of enzymes like PdxB and PdxR in Escherichia coli, which is crucial for understanding their function. benchchem.com

Furthermore, derivatives of this compound have shown potential as therapeutic agents. For instance, certain prodrugs derived from this compound have demonstrated selective activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness, without significant toxicity to mammalian cells. benchchem.com There is also exploration into its derivatives for potential use in therapies for diabetes and cancer, attributed to their antioxidant and collagen-stimulating effects. benchchem.comchemsynlab.com Its protected form, 2,3-O-Isopropylidene-D-erythronolactone, is a precursor for various medicinal compounds, including β-adrenergic receptor blockers and anti-arrhythmic agents. bocsci.com

The versatility of this compound and its derivatives positions them as valuable tools in the ongoing search for new and effective therapeutic agents. chemsynlab.comresearchgate.net

Utility in Natural Product Synthesis

This compound is a valuable chiral synthon, or building block, for the creation of complex natural products. benchchem.comsmolecule.com Its inherent chirality is transferred to the target molecules, which is a crucial aspect of synthesizing biologically active compounds. researchgate.net

A significant application is in the synthesis of both enantiomers of epi-muricatacin, a compound with notable biological activity. benchchem.comsmolecule.com This demonstrates the utility of this compound in asymmetric synthesis, where the creation of specific stereoisomers is essential. benchchem.com The ability to generate different stereoisomers from a single, readily available chiral precursor enhances its value in synthetic chemistry. smolecule.com

The protected derivative, 2,3-O-isopropylidene-D-erythronolactone, is also a key intermediate. It has been used in the total synthesis of natural products like leukotrienes and pyrrolizidine (B1209537) alkaloids. orgsyn.org Furthermore, this derivative has been instrumental in the synthesis of cyclopentane (B165970) analogues of fumagillol, which have shown antiangiogenic activity. nih.gov The synthesis of these complex molecules often involves multiple steps where the chiral integrity of the starting material is paramount. orgsyn.orgnih.gov

The compound also serves as a starting material for synthesizing furanoid glycals, which are highly functionalized chiral building blocks for a diverse range of biologically active natural products. smolecule.com The conversion of this compound to these intermediates has been shown to be efficient. smolecule.com

Advancements in Materials Science and Catalysis Utilizing this compound

The applications of this compound and its derivatives are expanding into the fields of materials science and catalysis. chemsynlab.comglycodepot.com In materials science, a derivative, (-)-2,3-O-Isopropylidene-D-erythronolactone, is utilized in the production of biodegradable polymers, contributing to the development of sustainable materials. chemimpex.com

In catalysis, research is exploring the use of 2,3-O-Isopropylidene-D-erythronolactone as a chiral catalyst for asymmetric synthesis. glycodepot.com The development of efficient and selective catalysts is a significant area of chemical research. rsc.org For example, methyltrioxorhenium, an organorhenium oxide, has been used as a catalyst to convert this compound to γ-butyrolactone. rsc.org This reaction is a step towards producing γ-hydroxybutanoic acid and γ-aminobutanoic acid, which are important chemical precursors. rsc.org

Enzymes are also being investigated for their catalytic activity with this compound. Lactonases, for instance, can hydrolyze lactones to their corresponding acids. A study involving Burkholderia multivorans showed high catalytic activity of a lactonase on this compound, indicating its potential for use in biocatalytic processes in organic synthesis. benchchem.com Biocatalysis offers a green and efficient alternative to traditional chemical catalysis. nih.gov

Environmental and Sustainability Considerations in this compound Production

The production of this compound has been a subject of study from an environmental and sustainability perspective, particularly focusing on the efficiency of different manufacturing processes. researchgate.netresearchgate.net A key area of investigation has been the comparison between traditional batch processing and modern continuous processing (flow chemistry) for its synthesis. researchgate.netacs.org

Continuous processing has demonstrated significant environmental advantages over batch processing for the production of 4-D-Erythronolactone. researchgate.netresearchgate.net A life cycle assessment (LCA) revealed that continuous processing results in a lower environmental burden primarily due to reduced equipment cleaning and a smaller plant footprint. researchgate.netacs.org This translates to a 30.1% lower cumulative mass intensity. researchgate.netresearchgate.net

The benefits of continuous processing also extend to reductions in specific environmental impacts:

Global Warming Potential: A decrease of 57.5%. researchgate.netresearchgate.net

Water Depletion Index: A reduction of 41.7%. researchgate.netresearchgate.net

Human Toxicity: A decrease of 9.37%. researchgate.netresearchgate.net

Furthermore, continuous-flow systems generally consume one to two orders of magnitude less water than batch processes, leading to a 50-90% reduction in water usage. acs.org This is attributed to more efficient use of reagents and solvents, often at lower temperatures and pressures. acs.org These findings highlight the potential of green engineering principles to improve the sustainability of pharmaceutical and chemical manufacturing. researchgate.netascelibrary.org

| Processing Method | Solvent Use | Production Efficiency | Environmental Impact |

| Batch Processing | High | Moderate | Higher environmental burden |

| Continuous Processing | Low | High | Lower environmental burden |

Table 1: Comparison of Batch vs. Continuous Processing for this compound Synthesis. benchchem.comresearchgate.netresearchgate.net

Emerging Research Areas and Unexplored Potential of this compound

While this compound has established applications, there are several emerging research areas and unexplored potentials for this versatile compound. chemsynlab.com Future research is likely to focus on developing more cost-effective and efficient synthesis methods to overcome the current limitation of high production costs. chemsynlab.com

In medicinal chemistry, beyond its current uses, this compound and its derivatives are being explored for new therapeutic applications. chemsynlab.com Its potential as a therapeutic agent for a wider range of diseases remains an active area of investigation. chemsynlab.com The antioxidant properties of its derivatives also make them interesting candidates for cosmetic and skincare formulations. chemimpex.com

In the realm of materials science, while its use in biodegradable polymers is noted, further exploration into other types of polymers and materials is a potential future direction. glycodepot.comchemimpex.com The development of novel materials with specific properties derived from this chiral building block could be a fruitful area of research. chemimpex.com

The field of biocatalysis also presents opportunities. While some enzymatic processes involving this compound have been studied, the discovery and engineering of new enzymes for its transformation could lead to more sustainable and selective synthetic routes. benchchem.commdpi.com The use of this compound in chemoenzymatic processes, which combine chemical and enzymatic steps, is another promising avenue. mdpi.com

Finally, the potential of this compound as a flavoring agent or preservative in the food industry is an area that is still largely experimental. benchchem.comchemimpex.com

Conclusion and Future Perspectives of D Erythronolactone Research

Summary of Key Research Advancements

D-Erythronolactone, a chiral synthon, has been a subject of significant interest in organic synthesis due to its utility as a building block for complex natural products. smolecule.comscbt.com Research has established it as a versatile precursor for creating analogs of natural products, such as leukotrienes. orgsyn.orgchemicalbook.in Its structure, a butan-4-olide substituted with hydroxy groups at the C-3 and C-4 positions in a specific (3R,4R) configuration, makes it an invaluable chiral starting material. chemicalbook.in

The application of this compound in asymmetric synthesis is another major area of advancement. It serves as a crucial building block for various natural products, including the enantiomers of epi-muricatacin, which exhibit significant biological activity. smolecule.com Its protected form, 2,3-O-isopropylidene-D-erythronolactone, is also a key intermediate, used in the total synthesis of natural products like pyrrolizidine (B1209537) alkaloids and has been explored for synthesizing new antiviral and anticancer agents. orgsyn.orgglycodepot.com

Table 1: Key Research Advancements in this compound

| Area of Advancement | Description | Key Findings |

|---|---|---|

| Synthesis | Development of efficient synthetic routes. | An expeditious route from inexpensive erythorbic acid has been established, improving accessibility over previous multi-step, low-yield methods. orgsyn.org |

| Biological Role | Elucidation of its role in biosynthetic pathways. | Identified as a precursor for 4-phospho-D-erythronate, an intermediate in the bacterial synthesis of pyridoxal (B1214274) 5'-phosphate (PLP). benchchem.comnih.gov |

| Asymmetric Synthesis | Utilization as a chiral building block. | Serves as a key synthon for complex, biologically active natural products like epi-muricatacin and leukotrienes. smolecule.comorgsyn.org |

| Potential Bioactivities | Investigation of inherent biological properties. | Preliminary studies suggest potential antioxidant, antibacterial, and antifungal activities. chemsynlab.commtoz-biolabs.com |

Challenges and Opportunities in this compound Research

Despite the progress, research on this compound faces several challenges. A primary hurdle lies in the synthesis and manufacturing processes. While more efficient routes have been developed, scaling up production can be complex. For instance, attempts to increase reactant concentrations during synthesis from erythorbic acid can lead to difficult-to-control exothermic reactions and precipitation of solids, which complicates large-scale production. orgsyn.org Furthermore, comparing batch versus continuous processing for its synthesis has shown that the benefits of continuous flow, such as waste reduction, may not always be commercially significant, and can present their own challenges like higher process mass intensity at certain scales due to the need for more diluted reagents. rsc.orgacs.orgacs.org

Another challenge is the limited understanding of its specific biological targets and mechanisms of action. benchchem.com While it is known to be a precursor in certain bacterial pathways and has shown some general bioactivities, the precise molecular targets are often not explicitly identified in the literature, necessitating further research. benchchem.comchemsynlab.com

However, these challenges present significant opportunities. The demand for optically pure, polyfunctional C4-units like this compound in synthesis remains high. orgsyn.org There is a considerable opportunity to develop more robust and greener synthetic methodologies, potentially leveraging advancements in flow chemistry and process analytical technology to overcome the limitations of both batch and current continuous processes. rsc.orgrsc.org Optimizing these processes could make this valuable chiral building block more economically viable for wider industrial applications. orgsyn.org

The exploration of this compound's biological activities is another area ripe with opportunity. Investigating its potential as an antioxidant, antibacterial, or antifungal agent more deeply could lead to new applications in medicine or as a food preservative. chemsynlab.comchemimpex.com Its role in bacterial metabolism opens avenues for the development of novel antibacterial agents that target the PLP synthesis pathway. benchchem.com Furthermore, its use as a chiral synthon provides endless opportunities for the synthesis of novel, structurally diverse molecules with potential therapeutic activities. smolecule.comchemimpex.com The development of advanced analytical methods, such as mass spectrometry-based metabolomics, can help in monitoring its levels and understanding its role in biological systems, potentially leading to the discovery of new disease biomarkers. mtoz-biolabs.com

Table 2: Challenges and Opportunities